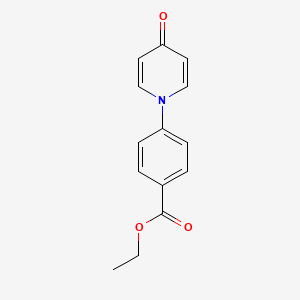
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate
概要
説明
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate, also known as EOPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. EOPB is a heterocyclic compound that belongs to the class of pyridine derivatives. It is a yellowish powder that is soluble in organic solvents and is widely used as a building block for the synthesis of various biologically active compounds.
作用機序
The mechanism of action of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate is not yet fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and cellular processes. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has also been shown to have anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been shown to have anti-viral properties by inhibiting the replication of certain viruses, including hepatitis C virus (HCV).
実験室実験の利点と制限
One of the main advantages of using Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate. One potential direction is the optimization of its chemical synthesis to improve its yield and purity. Another direction is the further investigation of its mechanism of action, which may lead to the discovery of new therapeutic targets and the development of novel drugs. Additionally, the evaluation of the pharmacokinetics and pharmacodynamics of Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate in vivo may provide valuable insights into its potential clinical applications.
科学的研究の応用
Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Ethyl 4-(4-oxopyridin-1(4H)-yl)benzoate has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
特性
IUPAC Name |
ethyl 4-(4-oxopyridin-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAMLOXBAAECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

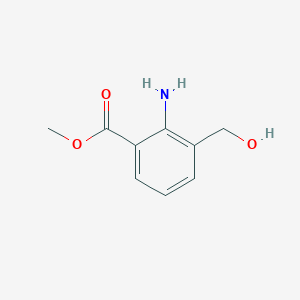

![2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-5-acetamidoisoindoline-1,3-dione](/img/structure/B3255316.png)
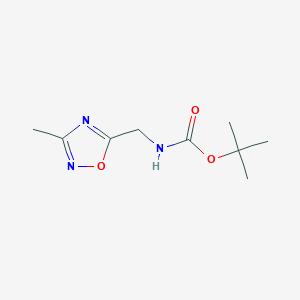
![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)

![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)
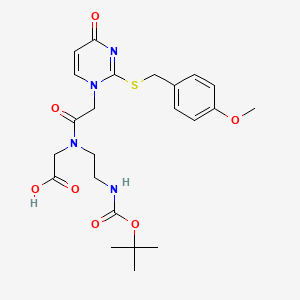
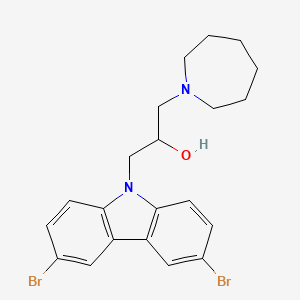


![1,7-Diazaspiro[3.5]nonane](/img/structure/B3255370.png)

